molecular formula C15H22O5 B1244794 Epi-dihydrophaseic acid

Epi-dihydrophaseic acid

货号: B1244794
分子量: 282.33 g/mol
InChI 键: XIVFQYWMMJWUCD-FJBUYRLMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Epi-dihydrophaseic acid is a cyclic ether that is phaseic acid in which the keto group has been reduced to the corresponding alcohol such that the two hydroxy groups are on the same side of the 6-membered ring. It is a cyclic ether, a tertiary alcohol, a secondary alcohol, a 6-hydroxy monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a phaseic acid.

科学研究应用

Role in Plant Hormone Regulation

Epi-dihydrophaseic acid is primarily recognized for its involvement in the metabolism of abscisic acid (ABA), a crucial plant hormone that regulates various physiological processes including seed germination and stress responses.

  • Metabolic Pathway : Research indicates that this compound is a downstream catabolite of neophaseic acid (neoPA) in the ABA 9′-hydroxylation pathway. The enzyme neoPA reductase 1 (NeoPAR1) converts neoPA into this compound, influencing ABA homeostasis and seed germination dynamics in Arabidopsis thaliana .
  • Seed Germination : Studies demonstrate that the accumulation of this compound correlates with altered seed germination rates. For instance, NeoPAR1 knockdown mutants exhibit accelerated germination, while overexpression leads to delayed germination due to increased levels of both ABA and this compound . This suggests a feedback mechanism where this compound may inhibit ABA catabolism, thereby modulating ABA levels during critical developmental stages.

Therapeutic Potential in Obesity Treatment

Recent investigations have highlighted the potential of dihydrophaseic acid glucosides derived from plants like Carthamus tinctorius (safflower) in combating obesity. This compound plays a role in these studies:

  • Anti-Adipogenic Effects : Isolated compounds containing dihydrophaseic acid glucosides have been shown to inhibit adipocyte differentiation and lipid accumulation in 3T3-L1 preadipocytes. Specifically, one glucoside demonstrated significant reductions in the expression of adipogenic genes such as Fabp4 and Adipsin, indicating its potential as a therapeutic agent for obesity management .
  • Mechanism of Action : The anti-adipogenic activity is attributed to the compound's ability to interfere with lipid droplet formation during adipocyte differentiation. This suggests that compounds related to this compound could be developed into functional food ingredients or supplements aimed at weight management .

Analytical Applications

This compound has also been utilized in analytical chemistry for quantifying metabolites in various matrices:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : The compound has been employed as an internal standard in LC-MS methods for analyzing complex mixtures, including wine samples where it was detected alongside other metabolites at varying concentrations . Such analytical applications are crucial for understanding metabolic pathways and compound interactions within biological systems.

Summary Table of Key Findings

Application AreaKey Findings
Plant Hormone RegulationInvolved in ABA metabolism; affects seed germination via feedback inhibition on ABA catabolism.
Obesity TreatmentExhibits anti-adipogenic effects; reduces lipid accumulation and expression of adipogenic genes.
Analytical ChemistryUsed as an internal standard in LC-MS methods; aids in quantifying metabolites in complex samples.

化学反应分析

Formation via Reduction of Phaseic Acid

Epi-DPA is synthesized through the stereoselective reduction of phaseic acid (PA), a key ABA catabolite. This reaction occurs under controlled conditions:

  • Reagents : Sodium borohydride (NaBH₄) in methanol/water mixtures .

  • Mechanism : Reduction of the 4′-keto group in PA yields epi-DPA as a minor product alongside dihydrophaseic acid (DPA), depending on reaction conditions .

ParameterDPA Formationepi-DPA Formation
Yield ~50%~30%
Stereochemistry 4′-S configuration4′-R configuration
Reference

Isomerization Under Alkaline Conditions

Epi-DPA undergoes pH-dependent isomerization , favoring equilibration with DPA in aqueous solutions:

  • Activation Energy : 24.5 kcal/mol at pH 3 and 25°C .

  • Equilibrium Ratio : 1:1.6 (epi-DPA:DPA) under neutral conditions .

Key Findings :

  • Isomerization accelerates in alkaline media due to deprotonation at the 4′-hydroxy group .

  • Thermodynamic stability favors DPA over epi-DPA (ΔG = 2.3 kcal/mol) .

Conjugation Reactions

Epi-DPA participates in glucosylation and methylation to form conjugated metabolites:

Glucosylation

  • Enzyme : UDP-glucosyltransferase .

  • Product : 3-O-β-D-glucopyranosyl-epi-DPA (observed in Carthamus tinctorius) .

  • Conditions : In planta enzymatic activity at pH 7.0, 30°C .

Methylation

  • Reagent : Diazomethane (CH₂N₂) .

  • Product : Methyl ester of epi-DPA, used for gas chromatography-mass spectrometry (GC-MS) analysis .

Reaction TypeReagent/ConditionsApplicationReference
GlucosylationUDP-glucose, pH 7.0Metabolic detoxification
MethylationCH₂N₂ in diethyl etherAnalytical derivatization

Stability in Aqueous Solutions

Epi-DPA demonstrates limited stability in aqueous environments:

  • Half-Life : ~48 hours at pH 7.0 and 25°C .

  • Degradation Products : Oxidative byproducts and isomerized DPA .

Factors Influencing Stability :

  • pH : Degradation accelerates under acidic (pH < 4) or alkaline (pH > 9) conditions .

  • Temperature : Higher temperatures (≥40°C) reduce stability by 50% within 12 hours .

Analytical Characterization

Advanced techniques elucidate epi-DPA’s structure and reactivity:

Spectroscopic Data

  • HR-ESIMS : m/z 459.2220 [M+H]⁺ (C₂₂H₃₅O₁₀) .

  • ¹H NMR (CD₃OD) : δ 0.93 (3H, s, CH₃), 1.66–1.85 (cyclohexane protons), 5.42 (d, J = 15.5 Hz, H-4) .

Chromatographic Behavior

  • HPLC : Retention time = 8.1 min (YMC AQ-311 column, 40% MeOH/H₂O + 0.1% AcOH) .

属性

分子式

C15H22O5

分子量

282.33 g/mol

IUPAC 名称

(2Z,4E)-5-[(1R,3R,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C15H22O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,11,16,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t11-,13-,14-,15+/m1/s1

InChI 键

XIVFQYWMMJWUCD-FJBUYRLMSA-N

手性 SMILES

C/C(=C/C(=O)O)/C=C/[C@@]1([C@@]2(C[C@H](C[C@]1(OC2)C)O)C)O

规范 SMILES

CC(=CC(=O)O)C=CC1(C2(CC(CC1(OC2)C)O)C)O

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epi-dihydrophaseic acid
Reactant of Route 2
Epi-dihydrophaseic acid
Reactant of Route 3
Epi-dihydrophaseic acid
Reactant of Route 4
Epi-dihydrophaseic acid
Reactant of Route 5
Epi-dihydrophaseic acid
Reactant of Route 6
Epi-dihydrophaseic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。